(5-氯-2,1,3-苯并噻二唑-4-基)硫脲

描述

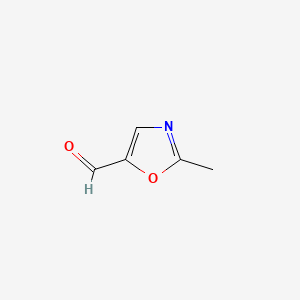

“(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea” is a chemical compound with the molecular formula C7H5ClN4S2 and a molecular weight of 244.73 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The InChI code for “(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea” is 1S/C7H5ClN4S2/c8-3-1-2-4-6(12-14-11-4)5(3)10-7(9)13/h1-2H,(H3,9,10,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea” is a powder that is stored at room temperature .科学研究应用

新化合物的合成

- 基于苯并噻唑的衍生物:Dawood 等人(2016)探索了新型基于苯并噻唑的衍生物的合成,涉及与硫脲衍生物的反应,这在杂环化学中至关重要 (Dawood、Ragab 和 Ali,2016)。

- 铜和金介导的环化:Schroeder 等人(2017)报道了硫脲的铜(II)和金(III)介导的环化形成取代的 2-氨基苯并噻唑,为这些转化提供了机理见解 (Schroeder、Hiscock 和 Dawe,2017)。

- 抗癌研究中的噻二唑骨架:Avvaru 等人(2020)合成了与硫脲和苯并噻唑连接的噻二唑衍生物,显示出有效的抗癌活性,特别是对白血病细胞系 (Avvaru 等人,2020)。

生物学应用

- 抗菌和镇痛活性:Venkatesh 等人(2010)合成了噻唑烷酮衍生物,显示出显着的抗菌和镇痛活性 (Venkatesh、Bodke 和 Biradar,2010)。

- 抗病毒特性:Bielenica 等人(2017)研究了硫脲衍生物对 HIV-1 和其他病毒的抗病毒活性,揭示了具有良好活性的化合物 (Bielenica 等人,2017)。

- 对乙酰氨基酚中毒中的抗氧化活性:Cabrera-Pérez 等人(2016)评估了苯并噻唑衍生物的抗氧化活性,特别是在对乙酰氨基酚诱导的肝毒性方面 (Cabrera-Pérez 等人,2016)。

其他值得注意的应用

- 异质结太阳能电池:Zhou 等人(2010)对掺入烷基化苯并噻二唑的供体-受体聚合物在太阳能电池应用中的研究,证明了这些化合物在可再生能源技术中的潜力 (Zhou 等人,2010)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

作用机制

Target of Action

The primary targets of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea are currently unknown. This compound is structurally related to benzothiadiazole and thiourea derivatives, which have been found to exhibit various biological activities . .

Biochemical Pathways

Benzothiadiazole derivatives have been associated with anti-tubercular activity , suggesting that this compound may interact with pathways involved in bacterial growth and survival.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets . Additionally, the compound’s efficacy may be influenced by the physiological environment, including the presence of binding proteins, immune cells, and other factors.

属性

IUPAC Name |

(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4S2/c8-3-1-2-4-6(12-14-11-4)5(3)10-7(9)13/h1-2H,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSZYIYKDOIGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652930 | |

| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51323-05-8 | |

| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51323-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051323058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ2WX28D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of identifying (5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea in Tizanidine Hydrochloride samples?

A1: The presence of impurities, even in small amounts, can potentially impact the safety, efficacy, and stability of pharmaceutical products. Identifying and characterizing impurities like (5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea in Tizanidine Hydrochloride is crucial for several reasons:

Q2: How was (5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea identified in the Tizanidine Hydrochloride samples?

A2: Researchers utilized a combination of analytical techniques to identify and characterize the impurity:

- High-Performance Liquid Chromatography (HPLC): This technique separated the impurities from the main Tizanidine Hydrochloride compound based on their chemical properties. []

- Liquid Chromatography-Mass Spectrometry (LCMS): This method was employed to determine the mass-to-charge ratio of the separated impurities, providing crucial information about their molecular weight and aiding in structural elucidation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)

![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)

![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)